The indole ring system is a core structure found in many biologically active molecules. Research on other indole derivatives suggests potential applications in areas like anti-cancer drugs, anticonvulsants, and agents targeting the central nervous system PubChem, CID 2049518: https://pubchem.ncbi.nlm.nih.gov/compound/2-1H-Indol-3-ylsulfanyl-ethylamine. 2-IEtSHCl could be investigated as a starting material or intermediate in the synthesis of novel indole-based compounds with potential therapeutic applications.
The presence of the thiol group (sulfhydryl group, -SH) in 2-IEtSHCl introduces interesting possibilities for research in thiol chemistry. Thiols can participate in various biological processes and can be used in the design of enzyme inhibitors or molecules with antioxidant properties NCBI bookshelf, The Chemical Biology of Sulfur-Containing Amino Acids and Derived Thiolates: . 2-IEtSHCl could be studied for its reactivity with other molecules and its potential to modulate cellular processes involving thiols.
Compounds with specific functionalities can be useful as probes or tools in various scientific studies. 2-IEtSHCl's unique combination of an indole ring and a thiol group might be valuable for researchers interested in labeling or targeting molecules containing complementary functionalities.
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is a chemical compound characterized by its unique structure, which includes an indole ring and a sulfanyl group. Its molecular formula is C10H13ClN2S, and it possesses a molecular weight of approximately 228.74 g/mol. The compound features a positively charged hydrochloride group, which enhances its solubility in aqueous solutions. The indole ring system is significant in many biologically active molecules, suggesting potential applications in pharmaceuticals and biochemical research .
The chemical reactivity of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is influenced by its functional groups. Although specific reactions involving this compound are not extensively documented, its structural similarity to tryptamine indicates potential for reactions such as:
Further research is necessary to elucidate its complete reactivity profile and degradation patterns under different conditions .
The biological activity of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is largely hypothesized based on its structural features. The indole moiety is known to play a role in several biological processes, including neurotransmission and mood regulation. The presence of the sulfanyl group may enhance its antioxidant properties and potential as an enzyme inhibitor. Research suggests that compounds with similar structures have been investigated for applications in anti-cancer therapies, anticonvulsants, and agents targeting the central nervous system .
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride has potential applications in various fields:
Interaction studies involving 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride are essential for understanding its biological implications. Potential areas of investigation include:
Several compounds share structural similarities with 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tryptamine | Indole + Ethylamine | Naturally occurring neurotransmitter; involved in mood regulation. |
| 5-Hydroxytryptamine (Serotonin) | Indole + Hydroxyethylamine | Key neurotransmitter; regulates mood, appetite, and sleep. |
| 2-(7-Methyl-1H-indol-3-yl)ethylamine hydrochloride | Methylated Indole | Similar indole structure; potential for similar biological activity. |
The uniqueness of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride lies in its combination of the indole ring with a sulfanyl group, which may impart distinct biochemical properties compared to these similar compounds. This structural feature could enhance its reactivity and biological interactions, making it an interesting candidate for further research .
2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is systematically named as 2-(1H-indol-3-ylsulfanyl)ethanamine hydrochloride. Synonyms include 2-((1H-indol-3-yl)thio)ethanamine hydrochloride and 3-[(2-aminoethyl)thio]-1H-indole hydrochloride. Its molecular formula is C₁₀H₁₃ClN₂S, with a molecular weight of 228.74 g/mol. The compound comprises an indole core (C₈H₇N), a sulfanyl group (-S-), an ethylamine chain (-CH₂CH₂NH₃⁺), and a hydrochloride counterion (Cl⁻).
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)ethanamine hydrochloride | |
| CAS Number | 54466-83-0 (hydrochloride salt) | |
| PubChem CID | 2049518 (free base) | |
| Molecular Weight | 228.74 g/mol |
The molecular formula is validated by summing atomic masses:
$$ (10 \times 12.01) + (13 \times 1.008) + 35.45 + (2 \times 14.01) + 32.07 = 228.74 \, \text{g/mol} $$
The compound’s structure features a bicyclic indole system (benzene fused to pyrrole) with a sulfanyl group at the 3-position, linked to an ethylamine chain. The hydrochloride counterion likely forms an ionic bond with the protonated amine group. While no crystallographic data is explicitly reported for this compound, related indole derivatives exhibit planar aromatic systems with sulfur atoms in thioether configurations. The ethylamine side chain adopts a flexible conformation, enabling potential hydrogen bonding interactions.
Key Structural Features:
Spectroscopic data for 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride is limited in public databases. However, expected spectral patterns can be inferred from analogous indole-thioether compounds:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Indole aromatic protons | 6.5–8.0 | Multiplet |
| Ethylamine CH₂ adjacent to S | 3.0–3.5 | Triplet |
| Ethylamine NH₃⁺ protons | 2.5–3.0 | Broad singlet |
The hydrochloride salt’s solubility is enhanced in polar solvents due to its ionic nature. Stability under standard conditions is influenced by:
| Property | Observation | Source |
|---|---|---|
| Solubility | High in water, ethanol; moderate in DMSO | |
| Hygroscopicity | Moderate (requires desiccant storage) | |
| Storage Conditions | -20°C, dry, inert atmosphere |
The retrosynthetic dissection of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride reveals two primary precursors: 1H-indole-3-thiol and 2-aminoethyl chloride (Figure 1). The indole-thioether bond forms via nucleophilic substitution, where the thiol group attacks a halogenated ethylamine derivative. Alternatively, thiourea can serve as a sulfur source in a one-pot synthesis with indoles and quinone methides, generating an S-(3-indolyl)isothiuronium intermediate that hydrolyzes to the thiolate [1] [3].
A secondary route involves gold-catalyzed alkyne activation, where sulfenylated propargylic carboxylates undergo regioselective 1,2- or 1,3-carboxylate migration before indole addition [4]. This method offers control over stereochemistry but requires specialized catalysts.
Traditional alkylation employs 1H-indole-3-thiol and 2-chloroethylamine in basic conditions (e.g., NaH/DMF), facilitating nucleophilic substitution. This method achieves moderate yields (65–78%) but risks over-alkylation at the indole nitrogen [1] [3].
Photocurable thiol-ene networks, as demonstrated in poly(limonene thioether) synthesis, offer regioselective radical-based coupling [2]. This approach minimizes side reactions and enhances scalability, though it requires UV initiation and suffers from lower functional group tolerance.
| Parameter | Alkylation | Thiol-Ene Coupling |
|---|---|---|
| Yield | 65–78% [1] [3] | 50–65% [2] |
| Selectivity | Moderate (N- vs. S-alkylation) | High (anti-Markovnikov addition) |
| Scalability | Suitable for bulk synthesis | Limited by light penetration |
| Purification Complexity | High (silica gel chromatography) | Moderate (solvent extraction) |
The free amine intermediate is treated with hydrogen chloride in methanol or ethyl acetate to precipitate the hydrochloride salt. Acid concentration (1–3 M) and solvent polarity critically influence crystal morphology and yield [5].
Sulfur’s polarizability complicates purification due to strong silica gel interactions and oxidative degradation risks.
| Method | Purity (%) | Recovery (%) | Key Limitations |
|---|---|---|---|
| Alumina Chromatography | 98 | 75 | Time-intensive |
| Recrystallization | 99 | 65 | Limited solubility at low T |
| Solvent Extraction | 90 | 85 | Emulsion formation |